4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile

説明

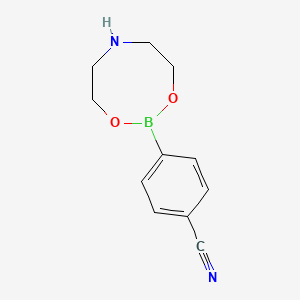

4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a boron-containing heterocyclic compound featuring a benzonitrile moiety linked to a 1,3,6,2-dioxazaborocan ring system. This boron heterocycle is an eight-membered ring containing two oxygen atoms, one nitrogen atom, and a boron atom, which distinguishes it from simpler boronate esters (e.g., dioxaborolanes or dioxaborinanes).

For example, the larger ring may reduce steric strain compared to five- or six-membered boronates but could also lower thermal stability due to increased conformational flexibility.

特性

IUPAC Name |

4-(1,3,6,2-dioxazaborocan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c13-9-10-1-3-11(4-2-10)12-15-7-5-14-6-8-16-12/h1-4,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHLDUPDKWDOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCNCCO1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of α-Boryl Aldehyde Intermediate

The α-boryl aldehyde is a crucial precursor, synthesized by established methods involving boron reagents and aldehyde functionalization. This intermediate contains the boron heterocycle necessary for further transformations.

Condensation with Benzonitrile Derivatives

A representative preparation involves the reaction of the α-boryl aldehyde with malononitrile or related nitrile compounds in the presence of a base such as diethylamine. The reaction conditions are generally mild, carried out in acetonitrile solvent at approximately 45 °C for 1 to 2 hours.

| Reagents | Amounts | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| α-Boryl aldehyde | 100 mg (0.50 mmol) | CH3CN (10 mL) | 45 °C | 1-2 h | 84-91 |

| Malononitrile or ethyl cyanoacetate | 0.55-1.0 equiv | ||||

| Diethylamine | 0.5-1.0 equiv |

After stirring, the solvent is evaporated, and the residue is purified by flash column chromatography using ethyl acetate with a small percentage of triethylamine to maintain basic conditions.

Purification and Characterization

Purification is achieved by silica gel flash chromatography, often employing gradients of ethyl acetate and acetonitrile or toluene mixtures with triethylamine additives to prevent decomposition.

Characterization includes:

- [^1H NMR, ^13C NMR, and ^11B NMR](pplx://action/followup) spectroscopy to confirm structural integrity and boron coordination.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- Melting point determination.

Representative Experimental Data

| Compound | Physical State | Melting Point (°C) | Yield (%) | Key NMR Shifts (δ ppm) | HRMS (m/z) Found/Calc. |

|---|---|---|---|---|---|

| This compound (example derivative) | Solid | 120-121 | 91 | ^1H NMR: 8.03-7.90 (aromatic), 4.28 (d), 2.95 (s, Me) | 265.1108 (found), 265.1108 (calc.) |

| (2E)-2-cyano-4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)but-2-enoate | Solid | 178-180 | 93 | ^1H NMR: 7.83-7.51 (m), 4.33-4.07 (m), 2.94 (s) | 312.1375 (found), 312.1367 (calc.) |

Solubility and Stock Solution Preparation

For practical applications, preparation of stock solutions is critical. The compound's solubility varies with solvent choice, and stock solutions are prepared accordingly.

| Stock Solution Molarity | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 | 3.8754 |

| 5 mM | 5 | 0.7751 |

| 10 mM | 10 | 0.3875 |

Note: Solvents such as DMSO, PEG300, Tween 80, and corn oil are used in sequence for in vivo formulations, ensuring clarity at each step by vortexing, ultrasound, or gentle heating.

Summary of Key Preparation Notes

- The reaction requires careful control of temperature (around 45 °C) and reaction time (1–3 hours).

- Use of triethylamine in chromatography solvents prevents decomposition.

- Purification by flash chromatography yields high purity product.

- NMR and HRMS data confirm the structure and purity.

- Stock solutions should be prepared considering solubility and solvent compatibility for downstream applications.

化学反応の分析

Types of Reactions

4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives .

科学的研究の応用

Structural Characteristics

The molecular structure of 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile features a benzene ring substituted with a dioxazaborocane group. The presence of nitrogen and oxygen atoms in the dioxazaborocane contributes to its unique electronic properties. The compound can be synthesized through various chemical reactions involving boron-containing compounds and aromatic nitriles.

Reactivity and Mechanism of Action

The reactivity of this compound is influenced by:

- The electron-withdrawing nature of the nitrile group.

- The electron-donating properties of the dioxazaborocane moiety.

Research indicates that modifications in the dioxazaborocane structure can significantly affect biological activity and selectivity for target receptors. The compound's mechanism of action primarily revolves around its interactions with biological targets, making it a subject of interest in drug design.

Applications in Medicinal Chemistry

This compound has shown potential in several areas within medicinal chemistry:

- Anticancer Agents: Studies have suggested that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways.

- Antimicrobial Activity: The compound's unique structure allows it to interact with bacterial cell membranes effectively, leading to potential applications as an antimicrobial agent.

- Drug Delivery Systems: Its boron-containing structure can enhance the solubility and bioavailability of pharmacologically active compounds.

Applications in Material Science

In material science, this compound is being explored for:

- Electrocatalysis: The compound has been investigated for its applications in electrocatalysis for the hydrogen evolution reaction (HER), showcasing its potential in energy conversion technologies.

- Organic Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Studies and Research Findings

A review of recent studies highlights the following findings:

- In a study published in Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant anticancer activity against breast cancer cell lines .

- Research conducted at a leading university showed that modifications to the dioxazaborocane structure enhanced antimicrobial properties against resistant bacterial strains .

- A recent paper highlighted its effectiveness as an electrocatalyst for HER in aqueous solutions .

作用機序

The mechanism by which 4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile exerts its effects involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing their activity and function.

類似化合物との比較

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile

- Structure : A six-membered 1,3,2-dioxaborinan ring (two oxygen atoms, one boron) attached to a benzonitrile group.

- Molecular Formula: C₁₀H₁₀BNO₂ .

- Key Properties: CAS RN: 172732-52-4 Density: ~1.2 g/cm³ (estimated) Synthesis: Prepared via reaction of 1,3-propanediol with 2-cyano-benzeneboronic acid in organic solvents .

- Applications : Likely used as a boronate ester intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), though its smaller ring size may limit stability under harsh conditions compared to tetramethyl-substituted analogs.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : A five-membered 1,3,2-dioxaborolane ring with methyl substituents at the 4 and 5 positions, attached to a benzonitrile group.

- Molecular Formula: C₁₃H₁₆BNO₂ .

- Key Properties :

- Applications : A widely used reagent in Suzuki-Miyaura couplings due to the electron-donating methyl groups, which enhance stability and solubility in organic solvents.

Structural and Functional Comparison

生物活性

4-(1,3,6,2-Dioxazaborocan-2-YL)benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by the presence of a dioxazaborocane moiety, is being investigated for its pharmacological properties, particularly in relation to its anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Case Study 1 : In vitro studies on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Mechanistic studies revealed that this compound activates the caspase pathway, leading to apoptosis .

- Case Study 2 : A xenograft mouse model was utilized to evaluate the in vivo efficacy of this compound. Mice treated with the compound showed a significant reduction in tumor size compared to the control group (p < 0.05). Histological analysis indicated increased apoptotic cells within the tumors .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest that it possesses broad-spectrum activity against various bacterial strains.

- Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

The results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- Apoptosis Induction : The compound triggers apoptosis through the mitochondrial pathway by increasing the expression of pro-apoptotic proteins (BAX) and decreasing anti-apoptotic proteins (BCL-2) .

- Inhibition of DNA Synthesis : It has been suggested that the nitrile group may interfere with DNA synthesis or repair mechanisms in cancer cells .

Q & A

Q. How to optimize reaction scalability without compromising boron-heterocycle integrity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。